三乙酸肉豆蔻醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Myricanol triacetate is a compound with the molecular formula C27H32O8 . It is a powder in physical form . It is sourced from the root bark of Myrica cerifera L .

Synthesis Analysis

A synthetic route to prepare myricanol has been described in the literature . The key steps involve a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .Molecular Structure Analysis

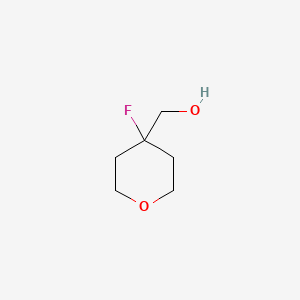

The molecular structure of Myricanol triacetate has been analyzed using 1H-NMR and found to be consistent with its structure .Chemical Reactions Analysis

Myricanol and its derivatives have been tested against human topoisomerase 1B (hTop1) . Among the tested compounds, only dimethylmyricacene showed an inhibitory effect against this enzyme .Physical and Chemical Properties Analysis

Myricanol triacetate is a powder . It has a molecular weight of 484.6 . .科学研究应用

化学分析和分离

- 三乙酸肉豆蔻醇已通过各种化学分析分离和鉴定。研究集中于使用核磁共振和 X 射线分析对其进行准确的光谱分配。这些技术对于建立三乙酸肉豆蔻醇和相关化合物的结构至关重要 (Joshi 等人,1996)。

生物活性

- 研究表明,三乙酸肉豆蔻醇表现出显着的生物活性。例如,研究调查了其对人肺腺癌细胞的影响,揭示了其诱导细胞凋亡和抑制细胞生长的潜力 (戴等人,2014)。此外,三乙酸肉豆蔻醇因其神经保护活性而受到研究,特别是在氧化应激诱导的神经退行性疾病的背景下 (陈等人,2017)。

抗炎和抗氧化作用

- 三乙酸肉豆蔻醇表现出有效的抗炎和抗氧化作用。已发现它可以抑制巨噬细胞中的一氧化氮生成,并对诱导型一氧化氮合酶表现出显着的抑制活性 (陶等人,2002)。

在癌症研究中的潜力

- 人们对三乙酸肉豆蔻醇在癌症研究中的潜在应用非常感兴趣。各种研究分离了这种化合物并评估了其抗癌活性。其中一项研究确定三乙酸肉豆蔻醇是肺癌预防和治疗的一个有希望的候选者,因为它对癌细胞具有抑制生长和细胞毒性的作用 (戴等人,2014)。

分子机制

- 了解三乙酸肉豆蔻醇的分子机制对于利用其治疗潜力至关重要。研究探索了其对凋亡相关基因表达的影响,提供了对其在分子水平上的作用机制的见解 (戴等人,2014)。

作用机制

Target of Action

Myricanol triacetate is a derivative of myricanol, a natural compound extracted from Myrica cerifera root bark . The primary target of myricanol and its derivatives is Human DNA topoisomerase 1B (hTop1) . hTop1 is a ubiquitous enzyme that regulates the topological state of supercoiled DNA, enabling all fundamental cell processes . It is also known to interact with Sirtuin 1 (SIRT1) , a protein that plays a role in cellular health .

Mode of Action

Myricanol triacetate, like its parent compound myricanol, interacts with its targets to bring about changes in cellular processes. For instance, it has been shown that myricanol and its derivatives can inhibit both the cleavage and the religation steps of the enzymatic reaction of hTop1 . This interaction disrupts the normal functioning of the enzyme, leading to changes in the DNA topology .

Biochemical Pathways

The action of myricanol triacetate affects several biochemical pathways. It has been reported to influence the nuclear factor erythroid 2-related factor 2 signaling and the nuclear factor kappa B/mitogen-activated protein kinase pathway . These pathways play crucial roles in regulating inflammatory responses and oxidative stress .

Pharmacokinetics

The parent compound, myricanol, has been synthesized in a laboratory setting . The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .

Result of Action

The action of myricanol triacetate leads to several molecular and cellular effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, attenuate signal pathway activation, and reduce oxidative stress in macrophages . Furthermore, it has been demonstrated that myricanol selectively enhances SIRT1 activation in lipopolysaccharide (LPS)-stimulated macrophages .

Action Environment

The action of myricanol triacetate can be influenced by various environmental factors. For instance, in an in vivo study, myricanol administration significantly improved the survival rate of LPS-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other compounds, such as LPS, in the environment .

安全和危害

生化分析

Biochemical Properties

Myricanol triacetate has been reported to interact with various biomolecules. For instance, it has been found to lower the levels of the microtubule-associated protein tau (MAPT), which plays a crucial role in some neurodegenerative diseases . It also acts as a Sirtuin 1 (SIRT1) activator , a protein involved in cellular regulation .

Cellular Effects

Myricanol triacetate has been observed to have significant effects on various types of cells and cellular processes. In a study, it was found that myricanol triacetate administration significantly improved the survival rate of lipopolysaccharide (LPS)-treated mice, effectively mitigating LPS-induced inflammatory responses in lung tissue . It also inhibited the expression of pro-inflammatory cytokines, attenuated signal pathway activation, and reduced oxidative stress in macrophages .

Molecular Mechanism

At the molecular level, myricanol triacetate exerts its effects through several mechanisms. It selectively enhances SIRT1 activation in LPS-stimulated macrophages . It also targets inflammatory signal pathways and oxidative stress to suppress excessive inflammatory responses .

Temporal Effects in Laboratory Settings

It has been observed that the protective effect of myricanol triacetate were reversed through SIRT1 silencing , suggesting that its effects may be time-dependent and related to the stability of SIRT1.

Dosage Effects in Animal Models

The effects of myricanol triacetate have been studied in animal models. Both low-dose (2 mg/kg) and high-dose (10 mg/kg) myricanol treatments significantly improved the survival rate of septic mice

Metabolic Pathways

Given its role as a SIRT1 activator , it may be involved in pathways related to cellular regulation.

Subcellular Localization

Given its interactions with proteins such as SIRT1 , it may be localized to specific compartments or organelles where these proteins are found.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Myricanol triacetate involves the acetylation of Myricanol using acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Myricanol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add Myricanol and catalyst to a round-bottom flask", "Add acetic anhydride dropwise to the flask while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain Myricanol triacetate as a white solid" ] } | |

CAS 编号 |

34509-52-9 |

分子式 |

C36H72O7 |

分子量 |

616.965 |

IUPAC 名称 |

acetic acid;triacontanal |

InChI |

InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4) |

InChI 键 |

MFGOMAMZKDKXRC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O |

外观 |

Powder |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)